8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

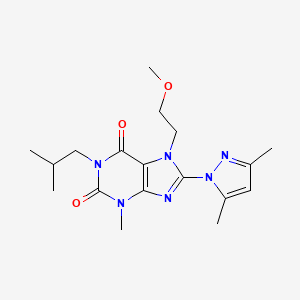

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 1014049-94-5) is a substituted purine derivative with a molecular formula of C₁₈H₂₆N₆O₃ and a molecular weight of 374.4 g/mol . Its structure features:

- A purine-2,6-dione core.

- A 3,5-dimethylpyrazole moiety at position 6.

- An isobutyl group at position 1.

- A 2-methoxyethyl chain at position 7.

- A methyl group at position 2.

Physical properties such as melting point, boiling point, and solubility remain unreported in available sources.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-11(2)10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)7-8-27-6)24-13(4)9-12(3)20-24/h9,11H,7-8,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLBDSRHRKRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3,5-dimethylpyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

Attachment of the Purine Moiety: The pyrazole ring is then coupled with a purine derivative, often through nucleophilic substitution reactions.

Introduction of Side Chains: The isobutyl and methoxyethyl groups are introduced via alkylation reactions, using appropriate alkyl halides under basic conditions.

Final Cyclization and Purification: The final compound is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the purine ring or the pyrazole moiety, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 8-(3,5-dimethyl-1H-py

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 302.34 g/mol. The structure features a purine ring system with specific substitutions that enhance its biological activity.

Biological Activity

Research has shown that compounds similar to This compound exhibit various pharmacological effects:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:

- A review indicated that pyrazole-based compounds demonstrated significant inhibition of COX-2 enzymes, which are critical in inflammatory pathways .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar purine derivatives have shown efficacy against various cancer cell lines:

- Studies indicate that certain purine derivatives can inhibit CDK9, a key regulator in cell cycle progression and transcriptional control in cancer cells .

3. Cardiovascular Effects

Compounds with similar structures have been investigated for their cardiovascular benefits:

- For example, pentoxifylline, a purine derivative, is known for improving blood flow and reducing blood viscosity .

The mechanism by which This compound exerts its biological effects likely involves:

- Interaction with specific enzymes and receptors involved in inflammatory and cancer pathways.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using starting materials such as purine derivatives and pyrazole moieties. The following synthetic route is commonly employed:

- Formation of the Pyrazole Ring: Utilizing appropriate reagents to construct the pyrazole moiety.

- Purine Ring Modification: Introducing substituents at specific positions on the purine ring.

- Final Coupling Reactions: Combining the modified pyrazole and purine components to yield the final product.

Case Studies

Several case studies have documented the biological activities of structurally similar compounds:

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of various pyrazole derivatives in an animal model. Results showed that certain derivatives significantly reduced paw edema compared to controls.

Case Study 2: Anticancer Activity

A series of experiments were conducted on chronic lymphocytic leukemia cells where purine derivatives demonstrated potent cytotoxic effects with therapeutic windows favorable over normal cells .

Comparison with Similar Compounds

Key Observations :

Molecular Weight Trends :

- The target compound (374.4 g/mol) is intermediate in size compared to Analog 1 (314.34 g/mol) and Analog 2 (420.5 g/mol). Bulkier substituents (e.g., 3-phenylpropyl in Analog 2) significantly increase molecular weight, which may influence pharmacokinetic properties like membrane permeability .

Substituent Effects: Position 1: The isobutyl group in the target compound offers steric bulk without unsaturation, contrasting with the unsaturated 2-methylallyl in Analog 1 and the aromatic 3-phenylpropyl in Analog 2. Pyrazole Modifications: Replacing methyl with diethyl groups in Analog 2 increases hydrophobicity, which could affect binding interactions in biological systems .

Limitations of Available Data

- Physical Properties : Critical data (e.g., melting point, solubility) are unavailable for all compounds, hindering a comprehensive comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.